3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Catalog No.
S879256
CAS No.
1803601-34-4
M.F
C5H9Cl3O2S
M. Wt
239.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfon...

CAS Number

1803601-34-4

Product Name

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

IUPAC Name

3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Molecular Formula

C5H9Cl3O2S

Molecular Weight

239.5 g/mol

InChI

InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3

InChI Key

KYJOGLPVGWFTLM-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)Cl)(CCl)CCl

Canonical SMILES

CC(CS(=O)(=O)Cl)(CCl)CCl

Application in Textile Industry

Application in Salt-free Dyeing

Atmospheric Reactions of 3-Chloro-2-Methyl-1-Propene

Use as a Quaternizing Agent

Organic Solvent in Various Industrial Applications

Intermediate for the Synthesis of Organic Compounds

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C5_5H9_9Cl3_3O2_2S. This compound features a unique structure characterized by a sulfonyl group attached to a chloromethyl and a methyl group, making it a versatile intermediate in organic synthesis. Its systematic name reflects its chemical structure, which includes three chlorine atoms, contributing to its reactivity and utility in various

  • Chlorine hazard: Chlorine is a moderate respiratory irritant. Exposure to high concentrations can cause coughing, shortness of breath, and lung damage [].
  • Sulfonyl chloride hazard: Sulfonyl chlorides are generally corrosive and can react violently with water, releasing hydrochloric acid fumes. They can also cause skin and eye irritation [].

The reactivity of 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is primarily attributed to the presence of the sulfonyl chloride functional group. This group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. Typical reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Formation of Sulfonamides: Reaction with primary or secondary amines leads to the formation of sulfonamides, which are important in medicinal chemistry.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid .

While specific biological activity data for 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is limited, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the sulfonyl chloride moiety suggests potential applications in drug development, particularly in designing inhibitors or active pharmaceutical ingredients .

Several synthetic routes can be employed to produce 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride. Common methods include:

  • Chlorination of 2-methylpropane-1-sulfonic acid: This method involves treating the sulfonic acid with thionyl chloride or phosphorus pentachloride to convert it into the corresponding sulfonyl chloride.
  • Direct chloromethylation: Utilizing chloromethyl methyl ether in the presence of a Lewis acid catalyst can yield this compound effectively.
  • One-Pot Synthesis: Recent advances suggest that one-pot synthesis methods using various reagents can streamline the production process while maintaining high yields and purity .

Several compounds exhibit structural similarities to 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methylpropane-1-sulfonyl ChlorideC4_4H9_9ClO2_2SLacks chloromethyl group; simpler structure
3-Chloro-2-methylpropeneC4_4H7_7ClUnsaturated compound; used as an intermediate
Benzene Sulfonyl ChlorideC6_6H5_5ClO2_2SAromatic compound; used in similar applications

Uniqueness

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride stands out due to its combination of multiple chlorine substituents and a sulfonyl group, which enhances its reactivity compared to simpler sulfonyl chlorides. Its specific structure allows for diverse applications in organic synthesis that may not be achievable with other similar compounds .

XLogP3

2.2

Dates

Last modified: 04-14-2024

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